molecular formula C19H24N2O4 B12886337 2,6-Dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide CAS No. 82558-66-5

2,6-Dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide

Cat. No.: B12886337
CAS No.: 82558-66-5
M. Wt: 344.4 g/mol
InChI Key: QDWFOWXCNOQUJG-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N-(3-(1-methylcyclohexyl)isoxazol-5-yl)benzamide is a chemical compound known for its potential applications in various scientific fields. It is characterized by the presence of a benzamide group substituted with two methoxy groups at positions 2 and 6, and an isoxazole ring attached to a cyclohexyl group. This compound has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(3-(1-methylcyclohexyl)isoxazol-5-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: Benzoic acid is first converted to its methyl ester by refluxing with methanol and a catalytic amount of sulfuric acid. The resulting methyl benzoate is then reacted with 2,6-dimethoxyaniline to form the benzamide core.

    Isoxazole Ring Formation: The benzamide core is then subjected to a cyclization reaction with hydroxylamine hydrochloride and sodium acetate to form the isoxazole ring.

    Introduction of the Cyclohexyl Group: Finally, the isoxazole ring is functionalized with a 1-methylcyclohexyl group through a Friedel-Crafts alkylation reaction using aluminum chloride as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-N-(3-(1-methylcyclohexyl)isoxazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

    Oxidation: Products include 2,6-dimethoxybenzaldehyde or 2,6-dimethoxybenzoic acid.

    Reduction: The major product is 2,6-dimethoxy-N-(3-(1-methylcyclohexyl)isoxazol-5-yl)aniline.

    Substitution: Products vary depending on the nucleophile used but can include derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

2,6-Dimethoxy-N-(3-(1-methylcyclohexyl)isoxazol-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(3-(1-methylcyclohexyl)isoxazol-5-yl)benzamide involves its interaction with specific molecular targets. In the context of chitin synthesis inhibition, the compound binds to and inhibits the activity of chitin synthase enzymes, preventing the formation of chitin in insect exoskeletons . This disruption of chitin synthesis leads to the death of the insect, making it an effective insecticide.

Comparison with Similar Compounds

Similar Compounds

    Diflubenzuron: A benzoylphenylurea insecticide that also inhibits chitin synthesis.

    Triflumuron: Another benzoylphenylurea insecticide with a similar mode of action.

    Perfluron: A related compound with structural similarities and insecticidal properties.

Uniqueness

2,6-Dimethoxy-N-(3-(1-methylcyclohexyl)isoxazol-5-yl)benzamide is unique due to its specific substitution pattern and the presence of the isoxazole ring

Properties

CAS No.

82558-66-5

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

2,6-dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide

InChI

InChI=1S/C19H24N2O4/c1-19(10-5-4-6-11-19)15-12-16(25-21-15)20-18(22)17-13(23-2)8-7-9-14(17)24-3/h7-9,12H,4-6,10-11H2,1-3H3,(H,20,22)

InChI Key

QDWFOWXCNOQUJG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)C2=NOC(=C2)NC(=O)C3=C(C=CC=C3OC)OC

Origin of Product

United States

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